N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride
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Overview
Description
N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride is an organosilane compound that serves as a silane coupling agent. It is used in various applications, including as a disinfectant, preservative, and fungicide. The compound’s chemical formula is C26H58ClNO3Si, and it has a molar mass of 496.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride typically involves the reaction of N,N-dimethyldodecylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N,N-dimethyldodecylamine} + \text{triethoxysilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The ethoxy groups in the compound can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Hydrolysis Products: Hydrolysis results in the formation of silanol groups, which can further condense to form siloxane networks.
Scientific Research Applications
N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and preservatives.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with surfaces. This enhances adhesion and provides antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride: Another silane coupling agent with similar applications but different alkyl chain length.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A related compound used for similar purposes but with different functional groups.
Uniqueness
N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride is unique due to its specific combination of a long alkyl chain and triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and antimicrobial activity.
Properties
CAS No. |
62077-90-1 |
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Molecular Formula |
C21H48ClNO3Si |
Molecular Weight |
426.1 g/mol |
IUPAC Name |
dodecyl-dimethyl-(triethoxysilylmethyl)azanium;chloride |
InChI |
InChI=1S/C21H48NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-22(5,6)21-26(23-8-2,24-9-3)25-10-4;/h7-21H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
WLJRYGPXYZSYRP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
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